N-[N-[3-(4-Hydroxyphenyl)propanoyl]-L-Pro-N-methyl-D-Leu-]cyclo[L-Thr*-[(3S,4R)-3-hydroxy-4-isopropy N-[N-[3-(4-Hydroxyphenyl)propanoyl]-L-Pro-N-methyl-D-Leu-]cyclo[L-Thr*-[(3S,4R)-3-hydroxy-4-isopropy
Brand Name: Vulcanchem
CAS No.: 130406-05-2
VCID: VC0158857
InChI: InChI=1S/C62H91N7O15/c1-34(2)30-44-59(78)69-29-15-17-46(69)61(80)67(12)48(32-41-20-25-43(82-13)26-21-41)62(81)83-39(10)53(58(77)64-52(36(5)6)49(71)33-51(73)84-55(37(7)8)54(74)38(9)56(75)63-44)65-57(76)47(31-35(3)4)66(11)60(79)45-16-14-28-68(45)50(72)27-22-40-18-23-42(70)24-19-40/h18-21,23-26,34-39,44-49,52-53,55,70-71H,14-17,22,27-33H2,1-13H3,(H,63,75)(H,64,77)(H,65,76)/t38-,39-,44?,45-,46-,47+,48+,49-,52+,53-,55-/m0/s1
SMILES: CC1C(C(=O)NC(C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)CCC5=CC=C(C=C5)O
Molecular Formula: C62H91N7O15
Molecular Weight: 1174.444

N-[N-[3-(4-Hydroxyphenyl)propanoyl]-L-Pro-N-methyl-D-Leu-]cyclo[L-Thr*-[(3S,4R)-3-hydroxy-4-isopropy

CAS No.: 130406-05-2

Main Products

VCID: VC0158857

Molecular Formula: C62H91N7O15

Molecular Weight: 1174.444

N-[N-[3-(4-Hydroxyphenyl)propanoyl]-L-Pro-N-methyl-D-Leu-]cyclo[L-Thr*-[(3S,4R)-3-hydroxy-4-isopropy - 130406-05-2

CAS No. 130406-05-2
Product Name N-[N-[3-(4-Hydroxyphenyl)propanoyl]-L-Pro-N-methyl-D-Leu-]cyclo[L-Thr*-[(3S,4R)-3-hydroxy-4-isopropy
Molecular Formula C62H91N7O15
Molecular Weight 1174.444
IUPAC Name (2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C62H91N7O15/c1-34(2)30-44-59(78)69-29-15-17-46(69)61(80)67(12)48(32-41-20-25-43(82-13)26-21-41)62(81)83-39(10)53(58(77)64-52(36(5)6)49(71)33-51(73)84-55(37(7)8)54(74)38(9)56(75)63-44)65-57(76)47(31-35(3)4)66(11)60(79)45-16-14-28-68(45)50(72)27-22-40-18-23-42(70)24-19-40/h18-21,23-26,34-39,44-49,52-53,55,70-71H,14-17,22,27-33H2,1-13H3,(H,63,75)(H,64,77)(H,65,76)/t38-,39-,44?,45-,46-,47+,48+,49-,52+,53-,55-/m0/s1
Standard InChIKey CZAPGWHKZQRXLA-SBDGIDNTSA-N
SMILES CC1C(C(=O)NC(C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)CCC5=CC=C(C=C5)O
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator